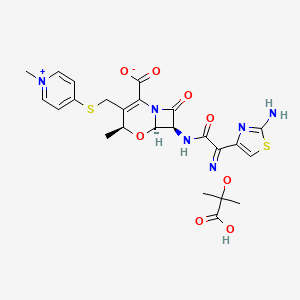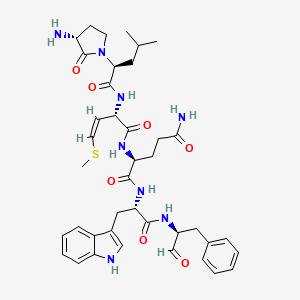
Kynurenin
Übersicht
Beschreibung
Kynurenine is a metabolite of the amino acid tryptophan and plays a crucial role in the production of niacin. It is synthesized by the enzyme tryptophan dioxygenase, primarily in the liver, and indoleamine 2,3-dioxygenase, which is produced in various tissues in response to immune activation . Kynurenine and its breakdown products are involved in diverse biological functions, including dilating blood vessels during inflammation and regulating the immune response .
Wissenschaftliche Forschungsanwendungen
Kynurenine has a wide range of scientific research applications:
Wirkmechanismus
Target of Action
Kynurenine, a metabolite of the amino acid tryptophan, interacts with several targets in the body. Its primary targets include the G protein-coupled receptor 35 (GPR35) , N-methyl-D-aspartate (NMDA) receptor , and all subtypes of glutamatenergic receptors . These targets play crucial roles in various physiological processes, including immune response regulation , neurotransmission , and calcium mobilization .
Mode of Action
Kynurenine’s interaction with its targets leads to various biochemical changes. For instance, through its actions on GPR35, kynurenic acid, a downstream metabolite of kynurenine, may induce the production of inositol trisphosphate and elicit Ca2+ mobilization . Furthermore, kynurenine metabolites like kynurenic acid and quinolinic acid exert opposite properties. Quinolinic acid is a weak but specific agonist of the NMDA receptor and bears neurotoxic potential, while kynurenic acid is an endogenous nonselective antagonist of all subtypes of glutamatenergic receptors .
Biochemical Pathways
Kynurenine is a key player in the kynurenine pathway , the principal route of tryptophan catabolism leading to the production of nicotinamide adenine dinucleotide (NAD+) . This pathway involves several metabolites, including tryptophan, kynurenine, kynurenic acid, xanthurenic acid, quinolinic acid, and 3-hydroxykynurenine . Kynurenine 3-monooxygenase (KMO) converts kynurenine into the neurotoxic free-radical generator 3-hydroxy-L-kynurenine (3-HK), which then advances to the synthesis of the neurotoxic metabolites quinolinic acid (QA) and 3-hydroxyanthranilic acid (3-HANA) .
Pharmacokinetics
Studies suggest that kynurenine is well-tolerated after intravenous infusion up to 5 mg/kg over 20 minutes . After infusion, kynurenine plasma concentration increases significantly over time . The lack of change in kynurenine metabolites in plasma suggests a relatively slow metabolism of kynurenine and no or little feedback effect of kynurenine on its synthesis .
Result of Action
The action of kynurenine and its metabolites has diverse biological functions. They are involved in dilating blood vessels during inflammation and regulating the immune response . Some cancers increase kynurenine production, which increases tumor growth . Kynurenine protects the eye by absorbing UV light . It is also associated with cognitive deficits in Alzheimer’s disease and cardiovascular disease where its metabolites are associated with cognitive deficits and depressive symptoms .
Action Environment
The action, efficacy, and stability of kynurenine can be influenced by various environmental factors. For instance, kynurenine is produced endogenously in various types of peripheral cells, tissues, and by gastrointestinal microbiota . Inflammatory mediators such as interferon-gamma and some interleukins activate IDO, an enzyme that metabolizes tryptophan to kynurenine . Therefore, the environment, particularly the presence of inflammation, can significantly influence the action of kynurenine.
Biochemische Analyse
Biochemical Properties
Kynurenine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is transported across the T-cell membrane by the System L transporter SLC7A5 .
Cellular Effects
Kynurenine has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Kynurenine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Kynurenine change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is being researched .
Metabolic Pathways
Kynurenine is involved in the tryptophan-kynurenine pathway . It interacts with various enzymes or cofactors, and it can affect metabolic flux or metabolite levels .
Transport and Distribution
Kynurenine is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and it can affect its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Kynurenin kann durch die enzymatische Oxidation von Tryptophan durch Tryptophan-Dioxygenase oder Indolamin-2,3-Dioxygenase synthetisiert werden . Die Reaktionsbedingungen umfassen typischerweise das Vorhandensein von Sauerstoff und Kofaktoren wie Häm.
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound beinhaltet oft Fermentationsprozesse unter Verwendung gentechnisch veränderter Mikroorganismen, die die notwendigen Enzyme überexprimieren. Diese Mikroorganismen werden in Bioreaktoren unter kontrollierten Bedingungen kultiviert, um die Ausbeute an this compound zu optimieren.
Analyse Chemischer Reaktionen
Reaktionstypen
Kynurenin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: This compound kann oxidiert werden, um 3-Hydroxythis compound zu bilden.
Reduktion: Es kann reduziert werden, um Kynurensäure zu bilden.
Substitution: This compound kann Substitutionsreaktionen eingehen, um verschiedene Derivate zu bilden.
Häufige Reagenzien und Bedingungen
Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.
Substitution: Verschiedene Nucleophile können für Substitutionsreaktionen unter milden Bedingungen verwendet werden.
Hauptprodukte
3-Hydroxythis compound: Durch Oxidation gebildet.
Kynurensäure: Durch Reduktion gebildet.
Anthranilsäure: Durch die Wirkung von Kynureninase gebildet.
Wissenschaftliche Forschungsanwendungen
This compound hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen:
Chemie: Als Vorläufer für die Synthese verschiedener bioaktiver Verbindungen verwendet.
Industrie: Zur Herstellung von UV-Filtern und anderen Schutzmitteln verwendet.
Wirkmechanismus
This compound übt seine Wirkungen durch verschiedene Mechanismen aus:
Vergleich Mit ähnlichen Verbindungen
Kynurenin ist im Vergleich zu anderen ähnlichen Verbindungen einzigartig aufgrund seiner spezifischen Rollen und Wirkungen:
Kynurensäure: Ein Derivat von this compound, das als neuroprotektives Mittel wirkt.
3-Hydroxythis compound: Ein weiteres Derivat, das an oxidativen Stressreaktionen beteiligt ist.
Chinolinsäure: Ein neurotoxischer Metabolit, der im this compound-Weg produziert wird.
Diese Verbindungen haben einen gemeinsamen Ursprung im this compound-Weg, weisen jedoch unterschiedliche biologische Aktivitäten und therapeutische Potenziale auf.
Eigenschaften
IUPAC Name |
2-amino-4-(2-aminophenyl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c11-7-4-2-1-3-6(7)9(13)5-8(12)10(14)15/h1-4,8H,5,11-12H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGPSJZOEDVAXAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC(C(=O)O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90861884 | |
| Record name | 3-Anthraniloylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90861884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
343-65-7 | |
| Record name | Kynurenine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=343-65-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Kynurenine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000343657 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Anthraniloylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90861884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-2-diamino-γ-oxobenzenebutyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.860 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | KYNURENINE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/298M20B2AU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1S,3S,4aS)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B1673805.png)
![(betaR,gammaS)-4-[[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propyl]thio]-gamma-hydroxy-beta-methylbenzenebutanoic acid sodium salt](/img/structure/B1673807.png)



![(E)-3-Hydroxy-N-(2-phenyl-2-(thiophen-2-yl)vinyl)-5-(trifluoromethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B1673814.png)
![sodium;(6R,7S)-7-[(1-benzylpyridin-4-ylidene)amino]-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1673816.png)

![(2S)-N-[(2R)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxo-3-sulfanylidenepropan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2R)-3-(4-ethoxyphenyl)-2-[[2-(1-sulfanylcyclohexyl)acetyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]butanediamide](/img/structure/B1673819.png)


![2-[9-[(4-Chlorophenyl)methyl]-6-fluoro-1,2,3,4,4a,9a-hexahydrocarbazol-1-yl]acetic acid](/img/structure/B1673824.png)
![3-[[(6R,7S)-7-methoxy-5,5,8-trioxo-2-(pyrrolidine-1-carbonyl)-5lambda6-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methylsulfanyl]-2-methyl-1H-1,2,4-triazine-5,6-dione](/img/structure/B1673826.png)

